

# An In-Depth Technical Guide to Aminopyralid (CAS: 150114-71-9)

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## Compound of Interest

Compound Name: *Aminopyralid*

Cat. No.: *B1667105*

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## Abstract

This technical guide provides a comprehensive overview of **aminopyralid** (CAS Number 150114-71-9), a selective, post-emergence herbicide. **Aminopyralid** is a member of the pyridine carboxylic acid chemical family and functions as a synthetic auxin, effectively controlling broadleaf weeds, particularly thistles and clovers, in various settings such as pastures, rangelands, and non-crop areas.<sup>[1][2]</sup> This document details its physicochemical properties, mechanism of action, synthesis process, toxicological profile, environmental fate, and the analytical methodologies used for its detection. The content is structured to serve as a key resource for researchers, scientists, and professionals in drug development and environmental science, offering structured data, detailed experimental protocols, and visual diagrams of key processes.

## Physicochemical Properties

**Aminopyralid** is an off-white, odorless powder with high water solubility and low vapor pressure, properties that influence its environmental mobility and application methods.<sup>[2][3]</sup> Its key physicochemical characteristics are summarized in Table 1.

Table 1: Physicochemical Properties of **Aminopyralid**

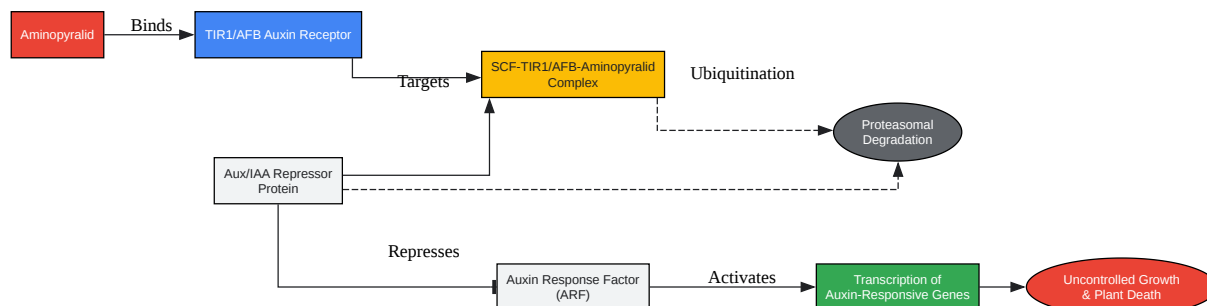
Property	Value	Reference
CAS Number	150114-71-9	[3][4]
IUPAC Name	4-amino-3,6-dichloropyridine-2-carboxylic acid	[3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	[3][5]
Molecular Weight	207.01 g/mol	[4]
Appearance	Off-white powder	[3]
Melting Point	163.5 °C	[4][5]
Density	1.72 g/cm <sup>3</sup> (at 20 °C)	[2][3]
Water Solubility	2,480 mg/L (unbuffered, 18 °C)	[3]
Vapor Pressure	9.52 × 10 <sup>-9</sup> Pa (at 20 °C)	[3]

| pH | 2.31 (1% w/w aqueous solution) |[3] |

## Mechanism of Action

**Aminopyralid** is a synthetic auxin herbicide that mimics the action of natural plant growth hormones.[6][7][8] Its mode of action is specific to plant biology, which accounts for its low toxicity to non-plant organisms.[9]

Upon application, **aminopyralid** is absorbed through the leaves and roots of the plant and translocated systemically to meristematic tissues.[7][10] There, it binds to specific auxin receptor proteins, primarily the TIR1/AFB family of F-box proteins. This binding initiates a cascade of events that deregulates normal plant growth pathways.[7] The herbicide-receptor complex targets Aux/IAA repressor proteins for degradation, leading to the uncontrolled expression of auxin-responsive genes. This results in epinastic growth, including twisted stems, cupped leaves, and cell elongation, ultimately causing the death of susceptible broadleaf plants.[7][10] Grasses are generally tolerant because they can rapidly metabolize and sequester the herbicide molecule, preventing it from reaching its site of action.[8]



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Figure 1: Simplified signaling pathway for **Aminopyralid**'s mode of action.

## Synthesis and Experimental Protocols

The synthesis of **aminopyralid** can be achieved via the hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[11][12] The following protocol is based on established methods.

Materials and Apparatus:

- 4-amino-3,5,6-trichloropyridine-2-carboxylic acid
- 30% Sodium hydroxide (NaOH) solution
- 5% Palladium-on-carbon (Pd/C) catalyst
- 30% Hydrochloric acid (HCl)
- High-pressure reactor with magnetic stirrer, thermometer, and gas inlet/outlet
- Filtration apparatus

- Centrifuge

#### Procedure:

- Dissolution: In a suitable beaker, mix 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 500 mL of water. Add 66.7 g of 30% NaOH solution to dissolve the starting material.  
[12]
- Reaction Setup: Filter the resulting solution and transfer the filtrate to a 1000 mL high-pressure reactor. Add 2.0 g of 5% Pd/C catalyst.[12]
- Hydrogenation: Seal the reactor and purge it with nitrogen gas three times. Pressurize the reactor with hydrogen gas to 0.2 MPa. Begin stirring and heat the mixture to 50 °C.[12]
- Reaction: Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for approximately 20 hours. Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).[11][12]
- Isolation: Once the reaction is complete, cool the reactor to room temperature. Decant the reaction solution and filter to remove and recover the Pd/C catalyst.[12]
- Precipitation and Purification: Transfer the filtrate to a clean vessel and acidify to a pH of 1-2 using 30% HCl. This will cause the **aminopyralid** product to crystallize.[11][12]
- Final Product: Cool the mixture to enhance crystallization, then centrifuge the solid. Wash the resulting precipitate with water to yield the final **aminopyralid** product.[12]

The quantitative determination of **aminopyralid** residues in environmental matrices like soil is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[13][14]

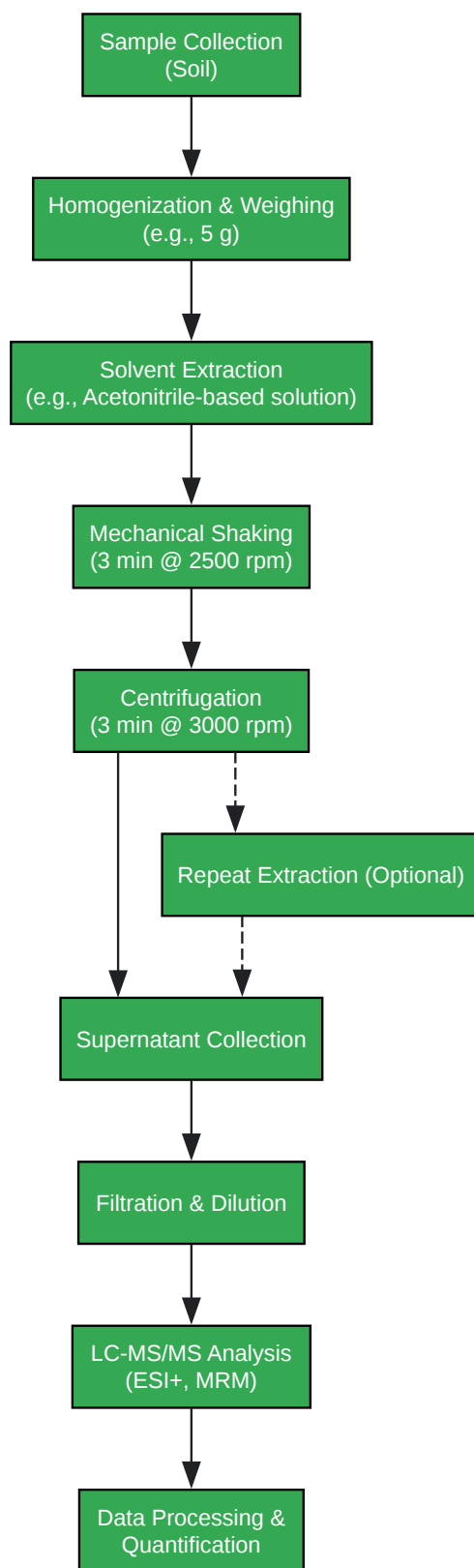
#### Materials and Apparatus:

- Soil sample
- Extraction solution (e.g., acetonitrile/water/formic acid)
- Analytical standards of **aminopyralid**

- Orbital shaker
- Centrifuge
- HPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation: Add 5 grams of the soil sample to a 50 mL centrifuge tube.[\[13\]](#)
- Extraction: Add 10 mL of the extraction solution to the tube. Shake the sample vigorously for 3 minutes at 2500 rpm on an orbital shaker.[\[13\]](#)
- Separation: Centrifuge the sample at 3000 rpm for 3 minutes. Decant the supernatant into a clean tube. Repeat the extraction process on the soil pellet with an additional 10 mL of extraction solution.[\[13\]](#)
- Analysis: Combine the supernatants. If necessary, filter the extract before analysis. Inject a prepared aliquot into the LC-MS/MS system.[\[13\]](#)
- Detection: Operate the mass spectrometer in positive ion ESI mode and use Multiple Reaction Monitoring (MRM) for quantification of the target analyte.[\[13\]](#)[\[15\]](#)
- Quantification: Generate a calibration curve using analytical standards. Quantify the **aminopyralid** concentration in the sample against the curve. The Limit of Quantitation (LOQ) for this method can be as low as 0.0015 µg/g.[\[13\]](#)[\[14\]](#)



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Figure 2: General experimental workflow for **aminopyralid** residue analysis in soil.

# Toxicological Profile

**Aminopyralid** exhibits low acute toxicity to mammals, birds, and fish.[\[10\]](#)[\[16\]](#) The U.S. EPA classifies it as Toxicity Category IV (the lowest toxicity category), though the technical acid form can cause severe eye irritation (Toxicity Category I).[\[10\]](#)[\[17\]](#) It has been classified as "not likely" to be carcinogenic to humans.[\[10\]](#)

Table 2: Mammalian Toxicity Summary

Endpoint	Species	Value	Classification	Reference
Acute Oral LD <sub>50</sub>	Rat	> 5,000 mg/kg	Practically Non-toxic	<a href="#">[17]</a>
Acute Dermal LD <sub>50</sub>	Rabbit	> 5,000 mg/kg	Low Toxicity	<a href="#">[10]</a>
Acute Inhalation LC <sub>50</sub>	Rat	> 5.26 mg/L	Low Toxicity	<a href="#">[10]</a>
Eye Irritation	Rabbit	Severe (acid form)	Category I	<a href="#">[10]</a>
Skin Irritation	Rabbit	Non-irritating	-	<a href="#">[17]</a>
Carcinogenicity	Rat, Mouse	No evidence of carcinogenicity	Not Likely	<a href="#">[10]</a>

| Reproductive Toxicity NOEL | Rat | 1000 mg/kg bw/d | No Effects |[\[5\]](#) |

Table 3: Ecotoxicological Summary

Organism	Endpoint	Value	Classification	Reference
Birds (Bobwhite Quail)	Acute Oral LD <sub>50</sub>	> 2,250 mg/kg	Practically Non-toxic	<a href="#">[10]</a> <a href="#">[17]</a>
Fish (Rainbow Trout)	96-hr LC <sub>50</sub>	> 100 mg/L	Practically Non-toxic	<a href="#">[17]</a>
Aquatic Invertebrates (Daphnia)	48-hr EC <sub>50</sub>	> 100 mg/L	Practically Non-toxic	<a href="#">[10]</a>
Honeybee	Acute Contact LD <sub>50</sub>	> 100 µg/bee	Practically Non-toxic	<a href="#">[10]</a>
Earthworm	14-day LC <sub>50</sub>	> 1,000 mg/kg	Practically Non-toxic	<a href="#">[10]</a> <a href="#">[16]</a>
Algae	EC <sub>50</sub>	-	Slightly Toxic	<a href="#">[10]</a> <a href="#">[18]</a>

| Aquatic Plants | EC<sub>50</sub> | - | Slightly Toxic | [\[10\]](#)[\[18\]](#) |

## Environmental Fate

The environmental behavior of **aminopyralid** is characterized by its persistence in soil and rapid degradation in water under sunlight.

Table 4: Environmental Persistence and Mobility



Parameter	Medium	Value	Significance	Reference
Half-life (Aerobic)	Soil	32 - 533 days (Typical: 103 days)	Persistent	[10][17]
Photolysis Half-life	Water	0.6 days (in shallow, clear water)	Rapid Degradation	[9][10][18]
Mobility	Soil	High (Koc: 1.05 - 24.3 mL/g)	Potential to leach	[9][11]

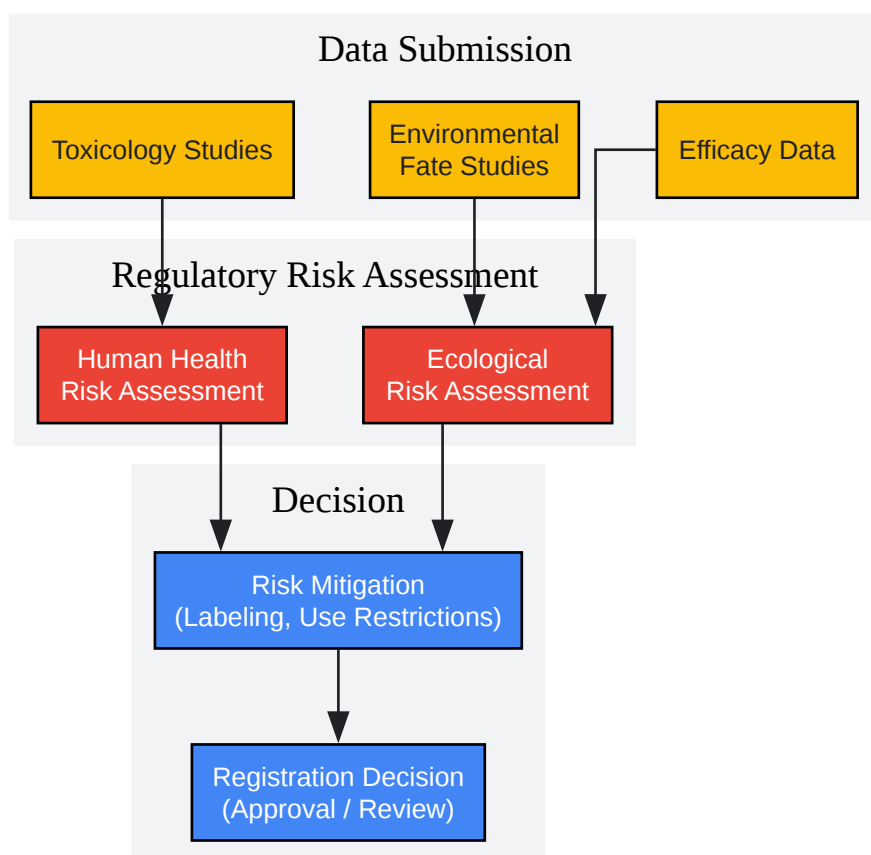
| Bioaccumulation | Fish | Not expected | Low [[10] |

In soil, the primary route of degradation is microbial metabolism, which can be slow, leading to its persistence.[6][10] Its high water solubility and low adsorption to soil particles (low Koc) give it high mobility, creating a potential for leaching into groundwater.[9][11] In aquatic environments, **aminopyralid** is stable but is susceptible to rapid aqueous photolysis, which is an important degradation pathway in sunlit surface waters.[9][10]

Due to its persistence, **aminopyralid** can remain active in compost and manure if animals consume treated forage, leading to potential damage to sensitive crops if the compost is used as fertilizer.[2][10][19]

## Regulatory Framework

**Aminopyralid** was granted its first registration by the U.S. EPA in 2005 and was categorized as a "reduced risk" herbicide.[10] Regulatory agencies like the EPA and Canada's Pest Management Regulatory Agency (PMRA) have established maximum residue limits (MRLs) or tolerances for **aminopyralid** in various agricultural commodities, including grass, wheat, corn, and animal products.[20][21][22] The registration of pesticides like **aminopyralid** is subject to a continuous review process every 15 years to ensure they continue to meet safety standards based on the latest scientific data.[19]



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Figure 3: Logical flow of the pesticide regulatory review process.

## Conclusion

**Aminopyralid** is a highly effective and selective herbicide for the control of broadleaf weeds. Its mechanism as a synthetic auxin is well-understood, and it possesses a generally favorable toxicological profile for non-target organisms. However, its significant persistence in soil and plant residues necessitates careful management to prevent unintended damage to sensitive crops through compost or manure contamination. The analytical methods for its detection are robust and sensitive, allowing for effective monitoring in various environmental and agricultural matrices. This guide provides the foundational technical information required by scientists and researchers to understand and work with this compound.

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